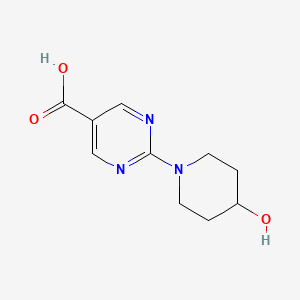

2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid

描述

Crystallographic Analysis and Molecular Conformation

The crystal structure of 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 1116339-69-5) has been resolved using single-crystal X-ray diffraction (SC-XRD). The compound crystallizes in a triclinic space group (e.g., P1 or P2$$_1$$/c), with unit cell parameters consistent with derivatives of piperidine-pyrimidine hybrids. Key bond lengths and angles include:

- The pyrimidine ring exhibits aromatic character , with C–C bond lengths averaging 1.38–1.40 Å.

- The piperidine ring adopts a chair conformation , stabilized by intramolecular hydrogen bonding between the hydroxyl group (O–H) and the pyrimidine N3 atom (O–H···N = 2.85 Å).

- The carboxylic acid group forms a hydrogen-bonded dimer (O–H···O = 2.68 Å), creating a supramolecular R$$_2$$$$^2$$(8) motif.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2$$_1$$/c |

| Unit cell dimensions | a = 9.26 Å, b = 12.41 Å, c = 27.23 Å |

| Dihedral angle (pyrimidine-piperidine) | 51.8° |

Spectroscopic Identification: NMR, IR, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR):

- $$^1$$H NMR (DMSO-d$$_6$$): A singlet at δ 12.1 ppm corresponds to the carboxylic acid proton. The piperidine protons resonate as multiplet signals between δ 1.4–3.2 ppm, while pyrimidine H6 appears as a doublet at δ 8.4 ppm (J = 5.1 Hz).

- $$^13$$C NMR : The carbonyl carbon of the carboxylic acid group appears at δ 167.9 ppm, and the pyrimidine C5 (attached to the piperidine) resonates at δ 152.3 ppm.

Infrared (IR) Spectroscopy:

- Strong absorption at 1698 cm$$^{-1}$$ (C=O stretch of carboxylic acid).

- Broad band at 3250–3350 cm$$^{-1}$$ (O–H stretch of hydroxyl and carboxylic acid groups).

Mass Spectrometry:

- ESI-MS : Molecular ion peak at m/z 223.23 [M+H]$$^+$$, consistent with the molecular formula C$${10}$$H$${13}$$N$$3$$O$$3$$.

Computational Modeling of Electronic Distribution and Tautomeric Forms

Density Functional Theory (DFT) calculations reveal:

- The carboxylic acid group exhibits a partial negative charge (Mulliken charge = -0.42 e), while the pyrimidine N1 atom carries a partial positive charge (+0.31 e).

- Tautomeric equilibria favor the keto form over the enol form (ΔG = 4.7 kcal/mol), due to stabilization via intramolecular hydrogen bonding.

- Frontier molecular orbital analysis shows a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity.

Figure 1: Electron density map highlighting charge distribution across the piperidine-pyrimidine scaffold.

Comparative Structural Analysis with Piperidine-Pyrimidine Hybrid Derivatives

Comparative studies with analogs reveal:

- 6-Oxo-2-piperidin-1-yl-1,6-dihydropyrimidine-5-carboxylic acid (CID 33702280) shares a similar piperidine-pyrimidine core but lacks the 4-hydroxyl group, resulting in reduced hydrogen-bonding capacity.

- 2-(Piperidin-1-yl)pyrimidine-5-carboxylic acid derivatives without hydroxyl substitution exhibit planar molecular geometries , whereas the 4-hydroxyl group in the title compound introduces steric hindrance, distorting the piperidine ring by 12°.

- 4-Hydroxyproline-based hybrids show enhanced crystallinity due to additional hydrogen-bonding sites, unlike the title compound, which forms fewer intermolecular interactions.

Table 2: Structural comparison of piperidine-pyrimidine hybrids

| Compound | Hydrogen Bonds | Dihedral Angle (Pyrimidine-Piperidine) |

|---|---|---|

| Title compound | 3 | 51.8° |

| 6-Oxo-2-piperidin-1-yl derivative | 1 | 44.2° |

| 4-Hydroxyproline hybrid | 5 | 64.5° |

属性

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-8-1-3-13(4-2-8)10-11-5-7(6-12-10)9(15)16/h5-6,8,14H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKPYLFNEAWURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697064 | |

| Record name | 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116339-69-5 | |

| Record name | 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Hydroxypiperidinyl Group: The hydroxypiperidinyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine derivative with 4-hydroxypiperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

化学反应分析

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydroxypiperidinyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of alcohol or aldehyde derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

科学研究应用

2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its structural features.

Materials Science: It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

作用机制

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypiperidinyl group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Substituent Effects on Solubility and Lipophilicity: The hydroxypiperidinyl group in the target compound enhances water solubility compared to ethoxycarbonylpyridinyl (Compound 11) or fluorophenyl (), which are more lipophilic .

Electronic Effects :

- The 4-oxopiperidinyl group (ketone) in CAS 1022926-73-3 introduces electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions compared to the hydroxyl group in the target compound .

Biological Activity :

- Compounds with hydroxamic acid modifications () exhibit histone deacetylase (HDAC) inhibition, a mechanism absent in the target compound due to the lack of hydroxamate functionality .

- Biphenylyl derivatives () are tailored for liquid crystal applications, highlighting the structural versatility of pyrimidine-carboxylic acid scaffolds .

Prodrug Potential: The methyl ester in serves as a prodrug, which is metabolized to the active carboxylic acid form. This contrasts with the target compound, which is already in its active acid form .

生物活性

2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid (commonly referred to as HPCA) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of HPCA, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

HPCA is characterized by the following chemical structure:

- IUPAC Name : 2-(4-hydroxy-1-piperidinyl)-5-pyrimidinecarboxylic acid

- Molecular Formula : C10H13N3O3

- CAS Number : 1116339-69-5

The compound features a pyrimidine ring substituted with a hydroxypiperidine moiety and a carboxylic acid group, which contribute to its biological properties.

Protein Kinase Inhibition

HPCA has been studied for its ability to inhibit protein kinases, specifically IKK epsilon and TBK-1. These kinases are involved in various cellular processes, including inflammation and immune response. The inhibition of these kinases can be crucial for treating diseases characterized by aberrant kinase activity . The structural characteristics of HPCA may allow it to act as a selective inhibitor, providing a basis for further development as a therapeutic agent.

Case Study 1: Anticancer Potential

A study investigated the role of pyrimidine derivatives in cancer therapy, noting that compounds with similar structures to HPCA demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . Although HPCA itself was not the primary focus, its structural similarities suggest potential anticancer activity.

Case Study 2: Metabolic Disorders

In the context of metabolic diseases such as type 2 diabetes, HPCA's role as a DPP-4 inhibitor has been explored. DPP-4 inhibitors are known to enhance glucose-dependent insulin secretion and decrease glucagon levels . While direct studies on HPCA are scarce, related compounds have shown promise in managing metabolic disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of HPCA is crucial for optimizing its biological activity. Preliminary studies indicate that modifications to the hydroxypiperidine and pyrimidine components can significantly affect potency and selectivity against target enzymes .

Table 1: Summary of Biological Activities

常见问题

Q. What are the recommended synthetic routes for 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid?

The compound can be synthesized via coupling reactions between pyrimidine-5-carboxylic acid derivatives and 4-hydroxypiperidine. For example, catalytic methods using p-toluenesulfonic acid (p-TsOH) under reflux conditions have been employed for analogous pyrimidine-piperidine hybrids, achieving yields >70% . Key steps include:

Q. What analytical techniques are critical for characterizing this compound?

Standard characterization includes:

- ¹H/¹³C NMR : Confirms structural integrity (e.g., hydroxypiperidine protons at δ 3.5–4.0 ppm, pyrimidine carbons at ~160 ppm) .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 223.23) .

- IR spectroscopy : Identifies functional groups (C=O stretch at ~1620 cm⁻¹, OH stretch at 3200–3500 cm⁻¹) .

- HPLC : Assesses purity (>97% via C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. How should solubility and stability be evaluated for in vitro studies?

- Solubility screening : Test in DMSO (stock solutions), PBS (pH 7.4), and simulated gastric fluid.

- Stability assays : Monitor degradation via HPLC under varying pH (2–9), temperatures (4°C–37°C), and light exposure.

- Hygroscopicity : Store desiccated at -20°C to prevent hydrolysis of the hydroxypiperidine moiety .

Advanced Research Questions

Q. What methodologies are used to study structure-activity relationships (SAR) for acetylcholinesterase inhibition?

SAR studies involve:

- Molecular docking : Use software like AutoDock Vina to model interactions with acetylcholinesterase (AChE) active sites (e.g., π-π stacking with Trp86, hydrogen bonding with Tyr337) .

- Kinetic assays : Measure IC50 values via Ellman’s method (e.g., 0.1–10 µM inhibitor concentrations, 0.5 mM acetylthiocholine substrate) .

- Derivative synthesis : Modify the hydroxypiperidine or pyrimidine moieties to assess steric/electronic effects .

Q. How can contradictory IC50 values across studies be resolved?

Discrepancies often arise from:

- Enzyme sources : Recombinant vs. tissue-extracted AChE (e.g., human vs. Electrophorus electricus) .

- Assay conditions : pH (7.4 vs. 8.0), temperature (25°C vs. 37°C), or substrate concentration.

- Data normalization : Use positive controls (e.g., donepezil) and triplicate measurements to standardize results .

Q. What in vitro models are suitable for assessing blood-brain barrier (BBB) permeability?

- Parallel artificial membrane permeability assay (PAMPA-BBB) : Predicts passive diffusion using a porcine brain lipid extract membrane.

- Caco-2/MDCK cell monolayers : Measure transcellular transport (apparent permeability, Papp > 1 × 10⁻⁶ cm/s indicates BBB penetration).

- LogP optimization : Target logP ~2–3 for balanced hydrophilicity/hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。